molecular formula C5H10NO2PS2 B13756516 Phosphoro(thiocyanatidic) acid, thio-, diethyl ester CAS No. 26190-34-1

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester

Cat. No.: B13756516
CAS No.: 26190-34-1
M. Wt: 211.2 g/mol
InChI Key: QIXNLESENCPOSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halides to produce the desired compound . Another method involves the one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, triethylamine, sulfur, and acidic alumina. The reactions are typically carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .

Major Products

The major products formed from these reactions include various phosphorothioates, which are of interest due to their biological and industrial applications .

Scientific Research Applications

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.

    Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphoro(thiocyanatidic) acid, thio-, diethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biochemical pathways, leading to its potential use as a chemotherapeutic agent .

Properties

CAS No.

26190-34-1

Molecular Formula

C5H10NO2PS2

Molecular Weight

211.2 g/mol

IUPAC Name

diethoxy-isothiocyanato-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C5H10NO2PS2/c1-3-7-9(11,6-5-10)8-4-2/h3-4H2,1-2H3

InChI Key

QIXNLESENCPOSX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(N=C=S)OCC

Origin of Product

United States

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